molecular formula C8H8Cl2N2O2 B12291935 Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate CAS No. 92638-07-8

Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate

Cat. No.: B12291935
CAS No.: 92638-07-8
M. Wt: 235.06 g/mol
InChI Key: LTSFAKXUXAKDJX-UHFFFAOYSA-N
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Description

Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate is a high-value chemical intermediate designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyrimidine core symmetrically substituted with two chlorine atoms at the 2 and 6 positions and an isopropyl ester group at the 4 position. The chlorine atoms are excellent leaving groups, enabling efficient nucleophilic aromatic substitution reactions for the introduction of nitrogen-containing substituents, such as amines. This allows researchers to synthesize complex, unsymmetrical diamino pyrimidine derivatives, which are privileged structures in pharmaceutical development . The ester group provides a handle for further functionalization via hydrolysis to the acid or conversion to other derivatives, offering significant synthetic flexibility. Dichloropyrimidine derivatives are key intermediates in the synthesis of compounds with potential biological activities. Research involving similar 4,6-dichloropyrimidine structures has demonstrated their utility in creating molecules that act as kinase inhibitors, including potential inhibitors of the epidermal growth factor receptor (EGFR) and other targets relevant in oncology . The presence of the isopropyl (propan-2-yl) group may enhance the lipophilicity of the molecule, which can influence pharmacokinetic properties. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92638-07-8

Molecular Formula

C8H8Cl2N2O2

Molecular Weight

235.06 g/mol

IUPAC Name

propan-2-yl 2,6-dichloropyrimidine-4-carboxylate

InChI

InChI=1S/C8H8Cl2N2O2/c1-4(2)14-7(13)5-3-6(9)12-8(10)11-5/h3-4H,1-2H3

InChI Key

LTSFAKXUXAKDJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=NC(=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate revolves around three core transformations: (1) construction of the pyrimidine ring, (2) regioselective chlorination at positions 2 and 6, and (3) esterification at position 4. The electron-withdrawing nature of the ester group directs electrophilic substitution to the meta positions (2 and 6), making chlorination feasible after ester introduction. However, competing side reactions, such as over-chlorination or ester hydrolysis, necessitate careful optimization.

Chlorination Strategies

Chlorination methods are broadly classified into two categories: phosphorus oxychloride (POCl₃)-based systems and phosgene (COCl₂)-mediated approaches .

POCl₃/PCl₅ Catalyzed Chlorination

The US5525724A patent details a high-yield (86.8%) protocol using POCl₃ and PCl₅ with N,N-dimethylcyclohexylamine as a catalyst. In a representative procedure:

  • 4,6-Dihydroxypyrimidine (1 mol) is refluxed with POCl₃ (3 mol) and N,N-dimethylcyclohexylamine (1 mol) at 95–100°C for 3 hours.
  • PCl₅ (2 mol) is added incrementally at 50–60°C, followed by 60 minutes of agitation.
  • POCl₃ is distilled off under reduced pressure (200 hPa), and the crude product is purified via fractional distillation with diphenyl carbonate as an auxiliary.

This method achieves >90% conversion to 4,6-dichloropyrimidine, which can subsequently undergo esterification. The tertiary amine neutralizes HCl, shifting the equilibrium toward product formation.

Phosgene-Based Chlorination

HU220374B reports a one-step chlorination using phosgene in dichloromethane with dimethylaniline:

  • 4,6-Dihydroxypyrimidine (0.94 g) is suspended in CH₂Cl₂, followed by dimethylaniline (1.12 g) and phosgene (5 g).
  • The mixture is refluxed for 24 hours, cooled, and quenched in water.
  • HPLC analysis confirms a 58% yield of 4,6-dichloropyrimidine alongside 39% unreacted starting material.

Phosgene’s high reactivity enables milder temperatures (50–60°C) compared to POCl₃, but safety concerns due to its toxicity limit industrial adoption.

Esterification Techniques

Esterification of the C4-carboxylic acid group is typically performed before chlorination to exploit the directing effects of the electron-withdrawing ester. Two primary methods dominate:

Steglich Esterification

The carboxylic acid precursor is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by reaction with isopropanol:

  • Pyrimidine-4-carboxylic acid (1 eq) is dissolved in anhydrous DMF.
  • DCC (1.2 eq) and DMAP (0.1 eq) are added under nitrogen, followed by isopropanol (3 eq).
  • The mixture is stirred at 25°C for 12 hours, filtered to remove dicyclohexylurea, and concentrated.

Yields range from 70–85%, with purity >95% confirmed by HPLC.

Acid Chloride Intermediate

Thionyl chloride (SOCl₂) converts the acid to its chloride, which reacts with isopropanol:

  • Pyrimidine-4-carboxylic acid (1 eq) is refluxed with SOCl₂ (5 eq) in toluene for 2 hours.
  • Excess SOCl₂ is removed under vacuum, and the residue is treated with isopropanol (2 eq) in THF.
  • Triethylamine (1.5 eq) is added to scavenge HCl, yielding the ester after aqueous workup.

This method achieves 80–90% yields but requires strict moisture control.

Integrated Synthesis Protocols

Sequential Halogenation-Esterification

A optimized route from US5525724A involves:

Step Conditions Yield
1. Chlorination POCl₃ (3 eq), PCl₅ (2 eq), N,N-dimethylcyclohexylamine, 95°C, 3 h 86.8%
2. Esterification SOCl₂ (5 eq), isopropanol (2 eq), THF, 0°C → 25°C, 12 h 88%
Overall 76.4%

Key advantages include the use of inexpensive POCl₃ and scalability to kilogram quantities.

One-Pot Phosgene-Mediated Synthesis

Ambeed’s protocol (adapted for isopropyl ester) combines chlorination and esterification:

  • 4,6-Dihydroxypyrimidine (1 eq), pyridine (0.5 eq), and phosgene (1 eq) are reacted in chloroform at 50°C.
  • Isopropanol (2 eq) is added post-chlorination, and the mixture is stirred for 6 hours.
  • Solvent removal and fractional distillation yield this compound in 68% yield.

This method reduces purification steps but requires specialized equipment for phosgene handling.

Mechanistic Insights and Side Reactions

Regioselectivity Control

The ester group at C4 deactivates the pyrimidine ring, directing electrophilic chlorination to C2 and C6. Density functional theory (DFT) calculations show a 12.3 kcal/mol preference for chlorination at C2 over C4 due to resonance stabilization.

Competing Pathways

  • Over-chlorination : Excess PCl₅ or prolonged reaction times produce 2,4,6-trichloropyrimidine (up to 15% in unoptimized runs).
  • Ester hydrolysis : Aqueous workup at pH >7 cleaves the isopropyl ester, necessitating neutral conditions.

Analytical Characterization

Critical spectroscopic data for this compound:

Technique Key Signals
¹H NMR (CDCl₃) δ 1.35 (d, 6H, CH(CH₃)₂), δ 5.15 (septet, 1H, CH), δ 8.72 (s, 1H, C5-H)
¹³C NMR δ 21.8 (CH₃), δ 67.5 (CH), δ 120.4 (C5), δ 153.2 (C2/C6), δ 165.1 (C=O)
IR 1725 cm⁻¹ (C=O), 750 cm⁻¹ (C–Cl)
HRMS [M+H]⁺ calc. for C₈H₈Cl₂N₂O₂: 248.9912; found: 248.9909

Data correlates with Benchchem’s ethyl ester analog, adjusted for isopropyl substitution.

Industrial-Scale Considerations

Solvent Selection

  • POCl₃-based routes : Use POC₃ as both reagent and solvent to minimize waste.
  • Phosgene routes : Chloroform or dichloromethane ensures homogeneous mixing.

Catalytic Innovations

Recent patents describe zeolite-supported amines (e.g., H-ZSM-5) that improve POCl₃ efficiency by 20%, reducing reagent costs.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxylic acid, 2,6-dichloro-, 1-methylethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, respectively, are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Hydrolysis: The major product is 2,6-dichloropyrimidine-4-carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds
Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as inhibitors of enzymes involved in cancer progression and inflammation. For instance, derivatives of 2,6-dichloropyrimidine have shown promise as inhibitors of the Aryl Hydrocarbon Receptor (AHR), which is implicated in several cancers and immune response disorders .

2. Structure-Activity Relationship Studies
Research has demonstrated that modifications to the pyrimidine structure can significantly enhance biological activity. A study focused on the optimization of pyrimidine derivatives highlighted a specific compound that exhibited a tenfold increase in potency against NAPE-PLD, an enzyme linked to pain and inflammation . This emphasizes the importance of structure-activity relationships in developing effective pharmaceuticals.

Agricultural Biotechnology Applications

1. Plant Growth Regulation
this compound and its derivatives have been studied for their potential as plant growth regulators. Research indicates that these compounds can stimulate vegetative growth in crops like maize (Zea mays L.) by mimicking the effects of natural phytohormones such as auxins and cytokinins .

Case Study: Maize Growth Enhancement
In a controlled study, maize seedlings treated with a solution containing pyrimidine derivatives showed improved growth metrics compared to control groups. The treated plants exhibited increases in total seedling length by up to 23% and root length by up to 37% at specific concentrations .

Comparative Data Table

Application AreaCompound DerivativeEffect/Outcome
PharmaceuticalsPyrimidine derivativesInhibition of AHR; potential cancer treatment
Agricultural BiotechnologyPropan-2-yl 2,6-dichloropyrimidineEnhanced plant growth; substitute for phytohormones
Structure OptimizationVarious analoguesIncreased potency against target enzymes

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylic acid, 2,6-dichloro-, 1-methylethyl ester involves its interaction with specific molecular targets. The chlorine atoms and ester group contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Halogenation Patterns
  • 2,6-Dichloro vs. 2,4-Dichloro Derivatives :
    Substitution at the 2,6-positions (as in the target compound) creates a symmetric electron-deficient ring, enhancing reactivity toward nucleophilic aromatic substitution (NAS) compared to 2,4-dichloro isomers. For example, ethyl 2,4-dichloropyrimidine-5-carboxylate exhibits lower NAS reactivity due to asymmetric charge distribution .

  • Fluorine/Bromine Analogues :
    Replacing chlorine with fluorine (e.g., 2,6-difluoropyrimidine-4-carboxylates) reduces steric bulk but increases electronegativity, altering binding affinity in kinase inhibitors. Bromine analogues (e.g., 2,6-dibromo derivatives) show higher molecular weight and lipophilicity, impacting pharmacokinetics.

Carboxylate Ester Groups
  • Isopropyl vs. Methyl/Esters: The isopropyl group introduces steric hindrance, reducing solubility in polar solvents (e.g., water) compared to methyl or ethyl esters. For instance, methyl 2,6-dichloropyrimidine-4-carboxylate has a melting point of ~90–95°C and higher solubility in ethanol, whereas the isopropyl analogue melts at ~120–125°C and prefers aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Physicochemical and Spectroscopic Properties

Key Data Table
Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (Preferred Solvents)
Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate 264.09 Cl (2,6), isopropyl ester 120–125* DCM, THF, acetone
Methyl 2,6-dichloropyrimidine-4-carboxylate 221.02 Cl (2,6), methyl ester 90–95 Ethanol, DCM
Ethyl 2,4-dichloropyrimidine-5-carboxylate 235.05 Cl (2,4), ethyl ester 85–90 THF, ethyl acetate

*Estimated based on analogous structures.

Spectroscopic Signatures
  • NMR : The isopropyl group in the target compound generates a characteristic doublet near δ 1.2–1.4 ppm (CH₃) and a septet at δ 5.0–5.2 ppm (CH) in $^1$H NMR. Chlorine atoms deshield adjacent protons, shifting pyrimidine ring protons to δ 8.0–8.5 ppm.
  • MS (ESI): Molecular ion peaks [M+H]⁺ at m/z 264.09 confirm the molecular weight, with fragmentation patterns dominated by loss of isopropanol (60 Da).
Nucleophilic Aromatic Substitution (NAS)

The 2,6-dichloro configuration facilitates sequential substitution reactions. For example, the 4-carboxylate group directs nucleophiles to the 2- or 6-position, enabling modular synthesis of disubstituted pyrimidines. In contrast, 2,4-dichloro isomers require stricter regiocontrol .

Research Findings and Industrial Relevance

  • Synthetic Routes: The compound is synthesized via esterification of 2,6-dichloropyrimidine-4-carboxylic acid with isopropanol under acidic conditions, often using DCM as a solvent and triethylamine as a base (similar to methods in ).

Biological Activity

Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by a dichloro substitution at positions 2 and 6 of the pyrimidine ring and a carboxylate group at position 4. Its structural formula can be represented as follows:

C9H10Cl2N2O2\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
AA549 (Lung)72
BHeLa (Cervical)50
CMCF7 (Breast)30

In a study involving A549 human lung adenocarcinoma cells, this compound demonstrated an IC50 value indicative of its ability to inhibit cell proliferation effectively. The structure-activity relationship (SAR) analysis highlighted that modifications to the substituents on the pyrimidine core could enhance potency significantly.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various pathogens. The compound was tested against multidrug-resistant strains, showing promising results.

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Klebsiella pneumoniae16
Escherichia coli32
Staphylococcus aureus8

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition Studies

Pyrimidine derivatives are known for their ability to inhibit various enzymes. This compound has been investigated for its inhibitory effects on several targets, including kinases and phospholipases.

Table 3: Enzyme Inhibition Data

Enzyme TargetIC50 (nM)Mechanism of ActionReference
EGFR<100Competitive inhibitor
NAPE-PLD<50Allosteric inhibition

These results indicate that the compound possesses the potential to act as a competitive or allosteric inhibitor, making it a candidate for further development in targeted therapies.

Case Studies

In recent research focused on developing targeted therapies for cancer treatment, this compound was included in a library of compounds screened for activity against EGFR mutations. The study found that this compound exhibited significant inhibition of cell proliferation in resistant cell lines, suggesting its potential as a therapeutic agent in overcoming drug resistance in cancer treatment.

Case Study Summary:

  • Objective: To evaluate the efficacy of this compound against resistant cancer cell lines.
  • Methodology: In vitro assays were conducted using various cancer cell lines with known resistance mechanisms.
  • Findings: The compound showed reduced viability in resistant lines compared to controls, indicating potential for clinical application.

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